molecular formula C12H15NO2 B1480394 (S)-2-(3-phenylazetidin-1-yl)propanoic acid CAS No. 2092099-27-7

(S)-2-(3-phenylazetidin-1-yl)propanoic acid

Cat. No.: B1480394
CAS No.: 2092099-27-7
M. Wt: 205.25 g/mol
InChI Key: ZIJASYNTITVQQU-VIFPVBQESA-N
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Description

(S)-2-(3-Phenylazetidin-1-yl)propanoic acid is a chiral chemical compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle, which is of significant interest in modern medicinal chemistry. The scaffold is valuable for constructing novel molecular entities, particularly in pharmaceutical research and development. The azetidine ring and the propanoic acid group serve as key building blocks that can be used to modulate the physicochemical and pharmacological properties of lead compounds. Researchers may utilize this chiral synthon in the design and synthesis of potential enzyme inhibitors, receptor modulators, and other biologically active molecules. The presence of the carboxylic acid functional group allows for further derivatization, such as the formation of amides or esters, making it a versatile intermediate in organic synthesis. This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(3-phenylazetidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-11(8-13)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJASYNTITVQQU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(3-phenylazetidin-1-yl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anti-inflammatory and immunomodulatory effects. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by its azetidine ring structure, which contributes to its pharmacological properties. The synthesis typically involves the reaction of appropriate phenyl derivatives with propanoic acid under controlled conditions to yield the desired enantiomer.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at a concentration of 100 µg/mL, it demonstrated a reduction in TNF-α levels by approximately 44–60% compared to control groups .
  • Cytokine Modulation : The compound also influences the release of other cytokines like IFN-γ and IL-10. Notably, it inhibited IFN-γ production by 44–79% at higher doses, while promoting IL-10 release, which is beneficial for managing chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
TNF-α InhibitionDecreased by 44–60%50–100 µg/mL
IFN-γ InhibitionDecreased by 44–79%50–100 µg/mL
IL-10 PromotionIncreased levels observedLow doses
Cell ViabilityViability maintained at ~90%Up to 100 µg/mL

The immunomodulatory effects of this compound are believed to be mediated through its interaction with immune cells. The compound appears to alter signaling pathways involved in cytokine production, particularly those activated by lipopolysaccharides (LPS) in PBMC cultures. This modulation suggests potential applications in treating autoimmune conditions and inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues of Azetidine-Containing Propanoic Acids
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-2-(3,3-Dimethylazetidin-1-yl)propanoic acid Azetidine with 3,3-dimethyl substitution C₈H₁₅NO₂ 157.21 Limited data; likely reduced steric hindrance vs. phenyl-substituted analogue
2-{[(3R)-3-Benzyl-3-(Boc-amino)-2-oxoazetidin-1-yl]-(S)-phenylacetamido}-2-methylpropanoic acid Azetidine with benzyl, Boc-protected amino, and ester groups C₂₉H₃₆N₃O₇ 562.62 Patent example with complex functionalization; potential protease inhibition
Alacepril [(S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid] Pyrrolidine (5-membered ring) instead of azetidine C₂₀H₂₆N₂O₅S 406.50 Approved ACE inhibitor; highlights impact of ring size on bioactivity

Key Observations :

  • Ring Size and Rigidity : Azetidine (4-membered) vs. pyrrolidine (5-membered) in Alacepril significantly alters conformational flexibility and binding kinetics .
  • Substituent Effects : Phenyl groups enhance aromatic interactions, while dimethyl substituents () may improve metabolic stability .
Propanoic Acid Derivatives with Diverse Substituents
Compound Name () Substituents Melting Point (°C) Yield (%) Bioactivity Notes Reference
(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid (7a) Phosphonomethoxy and purine moieties >250 68 Nucleotide-like structure; antiviral potential
(S)-2-[(Diisopropoxyphosphono)methoxy]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (9f) Diisopropoxyphosphono and pyrimidine groups >150 80 High polarity; potential enzyme inhibition

Key Observations :

  • Functional Groups : Phosphonate groups (e.g., 9f) increase hydrophilicity and mimic phosphate moieties in enzymatic substrates .
  • Stereochemistry : The (S)-configuration in 7a and 9f is critical for chiral recognition in biological systems .

Preparation Methods

Synthesis via Hydrazide and Schiff Base Intermediates

A well-documented method involves the conversion of methyl phenyl propanoate to phenyl propionohydrazide, which is then reacted with aromatic aldehydes to form Schiff bases. Subsequent cyclization with chloroacetyl chloride in the presence of triethylamine yields azetidinone derivatives, which can be further transformed into azetidinyl propanoic acids.

  • Step 1: Hydrazination of methyl phenyl propanoate to phenyl propionohydrazide.
  • Step 2: Reflux phenyl propionohydrazide with aromatic aldehydes in ethanol with acetic acid catalyst to form N-(substituted benzylidene)-3-phenylpropionohydrazides.
  • Step 3: Cyclize Schiff bases with chloroacetyl chloride and triethylamine in dry dioxane to form N-(3-chloro-2-oxo-4-substituted phenylazetidin-1-yl)-3-phenylpropanamide.
  • Step 4: Further functional group manipulations lead to the target azetidinyl propanoic acid.

This method allows for structural diversity and has been supported by spectral characterization and biological activity studies.

Hydrolysis and Partial Decarboxylation of Malonic Acid Derivatives

Another approach involves the preparation of α-methyl-α-(3-phenylazetidin-1-yl)-malonic acid derivatives, which undergo hydrolysis and partial decarboxylation to yield the corresponding propanoic acid.

  • The malonic acid diethyl ester derivative is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous alcohol).
  • Partial decarboxylation is induced by heating the hydrolyzed product at 130–160 °C.
  • The resulting this compound is isolated by acidification and purification steps.

This method is analogous to processes used for similar substituted propionic acids and provides good yields with stereochemical integrity.

Cyclization of Schiff Bases with Chloroacetyl Chloride

The cyclization of Schiff base intermediates with chloroacetyl chloride in the presence of bases like triethylamine is a key step to form the azetidinone ring system, which can be subsequently converted to the azetidinyl acid.

  • The Schiff base is reacted with chloroacetyl chloride in an inert solvent such as dry benzene or dioxane.
  • Triethylamine acts as a base to facilitate ring closure.
  • The reaction is typically carried out under stirring for 18–20 hours at controlled temperatures.
  • The azetidinone intermediate is purified by recrystallization.

This method is widely used to construct the azetidine ring with a phenyl substituent at the 3-position.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Hydrazination Hydrazine hydrate, reflux Converts ester to hydrazide
Schiff base formation Aromatic aldehyde, ethanol, acetic acid, reflux 6 h Forms imine intermediate
Cyclization Chloroacetyl chloride, triethylamine, dry dioxane, 18-20 h stirring Forms azetidinone ring
Hydrolysis and decarboxylation NaOH in aqueous ethanol, heating at 130–160 °C Partial decarboxylation to propanoic acid
Purification Recrystallization from methanol or aqueous alcoholic solution Ensures purity and isolation of final compound

Stereochemical Considerations

  • The (S)-configuration at the 2-position is often introduced or retained by using chiral starting materials or chiral catalysts during the synthesis.
  • Enantioselective hydrogenation or resolution techniques may be employed to obtain the desired stereochemistry.
  • Maintaining stereochemical integrity during ring closure and functional group transformations is critical for biological activity.

Summary Table of Preparation Routes

Preparation Route Key Intermediates Reaction Type Yield & Purity Notes
Hydrazide → Schiff base → Azetidinone Phenyl propionohydrazide, Schiff base Condensation, cyclization Good yields; recrystallization used
Malonic acid derivative hydrolysis α-Methyl-α-(3-phenylazetidin-1-yl)-malonic acid diethyl ester Hydrolysis, decarboxylation Nearly theoretical yield
Schiff base cyclization with chloroacetyl chloride Schiff base, chloroacetyl chloride Cyclization with base High purity by recrystallization

Research Findings and Practical Notes

  • The cyclization of Schiff bases with chloroacetyl chloride is a robust method to access azetidinone intermediates, which are precursors to the target acid.
  • Hydrolysis and partial decarboxylation of malonic acid derivatives provide a direct route to the propanoic acid skeleton with good yield and stereochemical control.
  • Reactions are typically performed under reflux or controlled heating with inert solvents and bases to maximize yield and purity.
  • Purification by recrystallization from methanol or aqueous alcoholic solutions is effective for isolating the final product.
  • The synthetic routes are adaptable to variations in substituents on the phenyl ring for structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-2-(3-phenylazetidin-1-yl)propanoic acid, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the azetidine ring. A common approach includes coupling 3-phenylazetidine with a chiral propanoic acid derivative under Mitsunobu conditions to preserve stereochemistry . Intermediate characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For chiral purity, polarimetry or chiral HPLC is recommended .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?

  • Methodological Answer : Stereochemical confirmation relies on X-ray crystallography (for crystalline derivatives) and circular dichroism (CD) spectroscopy . Functional groups are identified via infrared (IR) spectroscopy (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (azetidine ring carbons at δ 50–60 ppm) .

Q. What structural features of this compound influence its receptor-binding affinity?

  • Methodological Answer : The azetidine ring's rigidity and phenyl group contribute to hydrophobic interactions, while the propanoic acid moiety enables hydrogen bonding with target receptors (e.g., G-protein-coupled receptors). Computational docking studies and site-directed mutagenesis can map binding sites .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereochemical purity during synthesis?

  • Methodological Answer : Stereochemical purity is improved by using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts for azetidine ring formation). Reaction parameters (temperature, solvent polarity) are systematically varied, with progress monitored via chiral HPLC . Fluorinated solvents (e.g., hexafluoroisopropanol) may stabilize transition states, reducing racemization .

Q. What strategies resolve contradictions in biological activity data between batches or studies?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical drift. Researchers should:

  • Compare purity profiles using LC-MS and quantify enantiomeric excess (EE) via chiral chromatography .
  • Validate biological assays with positive controls (e.g., known receptor agonists/antagonists) .
  • Replicate studies under standardized conditions (pH, temperature, cell lines) .

Q. How do modifications to the azetidine or propanoic acid moieties affect pharmacokinetic properties?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies:

  • Azetidine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Assess via in vitro cytochrome P450 assays .
  • Propanoic acid replacements : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve oral bioavailability. Use logP measurements and Caco-2 cell permeability assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding energies and conformational flexibility. Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions, validated by experimental IC₅₀ values from radioligand binding assays .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the compound’s metabolic stability?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • In silico : Use software like ADMET Predictor™ to estimate metabolic hotspots (e.g., vulnerable hydroxylation sites) .

Q. What experimental controls are essential when studying the compound’s cytotoxicity?

  • Methodological Answer :

  • Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
  • Positive controls : Known cytotoxic agents (e.g., doxorubicin).
  • Endpoint assays : Use MTT or ATP-lite for viability, combined with Annexin V/PI staining to differentiate apoptosis/necrosis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-phenylazetidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(3-phenylazetidin-1-yl)propanoic acid

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